molecular formula C11H13FO2 B1385916 3-Fluoro-4-isobutoxybenzaldehyde CAS No. 1021231-45-7

3-Fluoro-4-isobutoxybenzaldehyde

Cat. No.: B1385916
CAS No.: 1021231-45-7
M. Wt: 196.22 g/mol
InChI Key: NNESGKXIIIQQJJ-UHFFFAOYSA-N
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Description

3-Fluoro-4-isobutoxybenzaldehyde: is an organic compound with the molecular formula C11H13FO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the third position and an isobutoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 3-Fluoro-4-isobutoxybenzaldehyde typically begins with commercially available starting materials such as 3-fluorobenzaldehyde and isobutyl alcohol.

    Reaction Conditions: The synthesis involves the alkylation of 3-fluorobenzaldehyde with isobutyl alcohol in the presence of a suitable catalyst, such as an acid catalyst like sulfuric acid or a base catalyst like sodium hydroxide.

    Industrial Production Methods: Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Fluoro-4-isobutoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can yield alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the fluorine atom or the isobutoxy group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation Reagents: Common oxidation reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction Reagents: Reduction can be carried out using reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Substitution reactions may involve reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products:

    Oxidation Products: Carboxylic acids, aldehydes, or ketones.

    Reduction Products: Alcohols or hydrocarbons.

    Substitution Products: Various substituted benzaldehyde derivatives.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: 3-Fluoro-4-isobutoxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules.

    Building Block for Pharmaceuticals: It serves as a building block in the synthesis of pharmaceutical compounds.

Biology and Medicine:

    Drug Development: The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Biological Studies: It is used in biological studies to understand its interactions with biological molecules and pathways.

Industry:

    Material Science: The compound is explored for its applications in material science, including the development of new materials with specific properties.

    Chemical Manufacturing: It is used in the manufacturing of various chemicals and intermediates.

Mechanism of Action

Molecular Targets and Pathways:

    Interaction with Enzymes: 3-Fluoro-4-isobutoxybenzaldehyde may interact with specific enzymes, affecting their activity and function.

    Pathway Modulation: The compound can modulate biochemical pathways, leading to changes in cellular processes.

Mechanism:

    Binding to Active Sites: The compound may bind to the active sites of enzymes or receptors, altering their conformation and activity.

    Signal Transduction: It can influence signal transduction pathways, leading to downstream effects on cellular functions.

Comparison with Similar Compounds

    3-Fluoro-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of an isobutoxy group.

    4-Fluoro-3-isobutoxybenzaldehyde: Similar structure but with the fluorine and isobutoxy groups swapped.

    3-Chloro-4-isobutoxybenzaldehyde: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness:

    Fluorine Substitution: The presence of a fluorine atom at the third position imparts unique electronic properties to the compound.

    Isobutoxy Group: The isobutoxy group at the fourth position provides steric hindrance and influences the compound’s reactivity and interactions.

Properties

IUPAC Name

3-fluoro-4-(2-methylpropoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-8(2)7-14-11-4-3-9(6-13)5-10(11)12/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNESGKXIIIQQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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